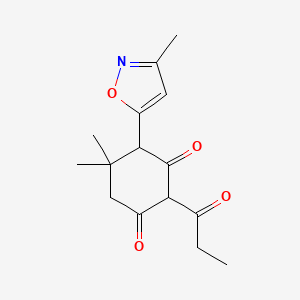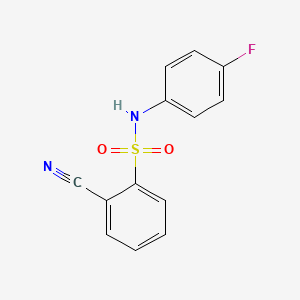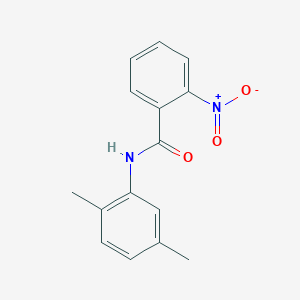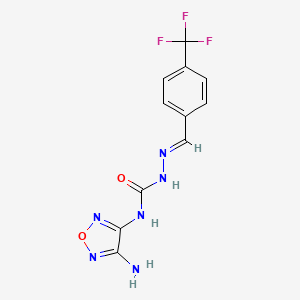![molecular formula C19H21N3O5 B5508332 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole and pyridine carboxylic acid derivatives involves multiple steps, including nucleophilic substitution reactions, cyclization, and bromination, leading to the formation of structurally complex compounds. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of certain insecticides, demonstrates the intricate steps involved in synthesizing such compounds, starting from dichloropyridine and involving reactions like cyclization and bromination to achieve the final product (Niu Wen-bo, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the subject compound is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational studies. These methods provide insights into the compound's conformation, bond lengths, angles, and overall three-dimensional arrangement. For example, studies on the hydrogen bonding in pyridinyl-oxyethanoic acid derivatives reveal the strength and nature of intramolecular and intermolecular hydrogen bonds, demonstrating the compound's molecular geometry and stability (P. Dobbin, R. Hider, S. Rizvi, K. L. Maki, D. Helm, 1993).
Chemical Reactions and Properties
Pyrazole and pyridine derivatives undergo various chemical reactions, including cyclization, bromination, and reactions with different nucleophiles, to form a wide range of compounds with diverse properties. These reactions are crucial for modifying the compound's functional groups, enhancing its reactivity, and potentially altering its biological activity. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid illustrates the chemical transformations that these compounds can undergo, contributing to their versatility in synthetic applications (Niu Wen-bo, 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. For instance, studies on the synthesis and properties of novel oxadiazole derivatives show how structural modifications can influence the compounds' physical properties, such as absorption and emission wavelengths, which are critical for their potential applications in fluorescent materials (Yan-qing Ge, Jiong Jia, Teng Wang, Hong-Wei Sun, Guiyun Duan, Jian Wu Wang, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to form hydrogen bonds, are key factors that influence the compound's applications in synthesis and medicinal chemistry. The study of 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids showcases the role of hydrogen bonding in determining the compound's chemical behavior and interactions, which could be pivotal in drug design and development (P. Dobbin, R. Hider, S. Rizvi, K. L. Maki, D. Helm, 1993).
Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies on Pyrazole Derivatives
Studies have delved into the functionalization reactions and theoretical assessments of pyrazole derivatives, highlighting their significance in synthetic chemistry. For instance, Yıldırım et al. (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into different products through reactions with binucleophiles, emphasizing the versatility of pyrazole compounds in chemical synthesis. This work contributes to understanding the structural and reactive aspects of such compounds, potentially applicable in designing new materials or drugs İ. Yıldırım, F. Kandemirli, E. Demir, 2005.
Antiallergic and Antibacterial Activity
Research on benzopyran derivatives, closely related to the core structure of the compound , has shown promising antiallergic and antibacterial activities. For example, Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids that exhibited significant antiallergic activity, suggesting potential therapeutic applications A. Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, Y. Sanno, 1985. Furthermore, Kostenko et al. (2015) synthesized hydrazides of 3-pyrrol-1-ylthieno[2,3-b]pyridin-2-carboxylic acid demonstrating antibacterial properties, underscoring the potential of such compounds in addressing bacterial infections Екатерина Сергеевна Костенко, Елена Алексеевна Кайгородова, В. Ю. Терехов, С. И. Фирганг, Л. Д. Конюшкин, 2015.
Organometallic Complexes as Anticancer Agents
The synthesis of organometallic complexes incorporating pyrazole and pyridine derivatives has been explored for potential anticancer applications. Stepanenko et al. (2011) developed organometallic complexes with pyrazolo[3,4-b]pyridines, known as cyclin-dependent kinase (Cdk) inhibitors, which showed promising results in cytotoxicity and cell cycle effects on human cancer cells I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011.
Hybrid Materials for Technological Applications
The integration of pyrrole carboxylic acid derivatives in organic-inorganic hybrid materials, such as layered double hydroxides (LDHs), has been investigated for their potential applications in electronics and catalysis. Tronto et al. (2008) examined the intercalation of pyrrole carboxylic acid derivatives in LDHs, showcasing their utility in creating novel organically modified nanocomposites J. Tronto, F. Leroux, M. Dubois, J. F. Borin, Carlos Frederico de Oliveira Graeff, J. Valim, 2008.
Eigenschaften
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-12-4-6-22(20-12)7-5-18(23)21-9-14(15(10-21)19(24)25)13-2-3-16-17(8-13)27-11-26-16/h2-4,6,8,14-15H,5,7,9-11H2,1H3,(H,24,25)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQKKGIJOSXYSX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)
![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)


![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)


![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)



![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)